![molecular formula C20H16Br2O5 B12598566 2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol CAS No. 651322-74-6](/img/structure/B12598566.png)
2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts acylation followed by bromination and hydroxylation steps. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure high-quality production.
化学反応の分析
Types of Reactions
2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of nucleophiles like ammonia (NH3) or thiols (R-SH) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can influence the compound’s biological activity and its effects on cellular processes .
類似化合物との比較
Similar Compounds
- 2,4-Bis[(2-chlorophenyl)(hydroxy)methyl]benzene-1,3,5-triol
- 2,4-Bis[(2-fluorophenyl)(hydroxy)methyl]benzene-1,3,5-triol
- 2,4-Bis[(2-methylphenyl)(hydroxy)methyl]benzene-1,3,5-triol
Uniqueness
2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atoms can enhance the compound’s ability to participate in halogen bonding, potentially leading to different biological effects and applications .
特性
CAS番号 |
651322-74-6 |
|---|---|
分子式 |
C20H16Br2O5 |
分子量 |
496.1 g/mol |
IUPAC名 |
2,4-bis[(2-bromophenyl)-hydroxymethyl]benzene-1,3,5-triol |
InChI |
InChI=1S/C20H16Br2O5/c21-12-7-3-1-5-10(12)18(25)16-14(23)9-15(24)17(20(16)27)19(26)11-6-2-4-8-13(11)22/h1-9,18-19,23-27H |
InChIキー |
FIQQXXJFNZRUIF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(C2=C(C(=C(C=C2O)O)C(C3=CC=CC=C3Br)O)O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime](/img/structure/B12598494.png)
![2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene](/img/structure/B12598497.png)
![3-({2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)propan-1-ol](/img/structure/B12598498.png)
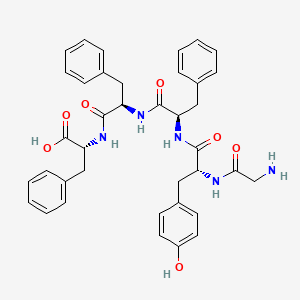
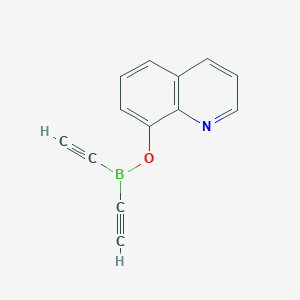
![Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B12598524.png)
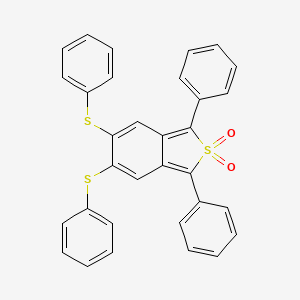
![(1E)-3-(Furan-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B12598540.png)
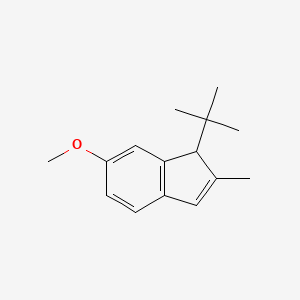
![6-(Thiophen-3-yl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12598546.png)
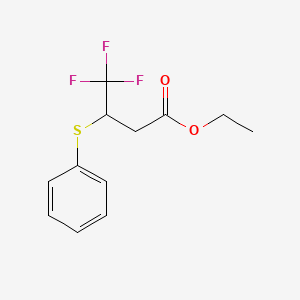
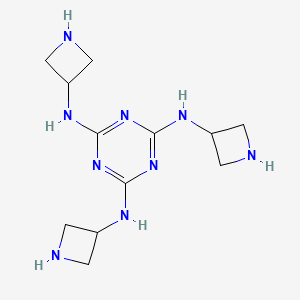

![2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B12598565.png)
